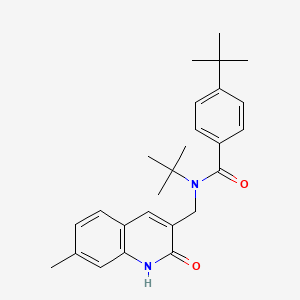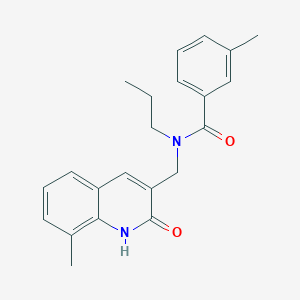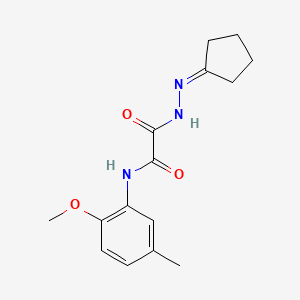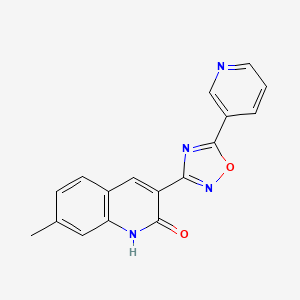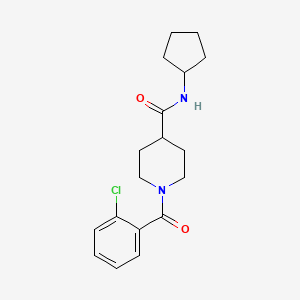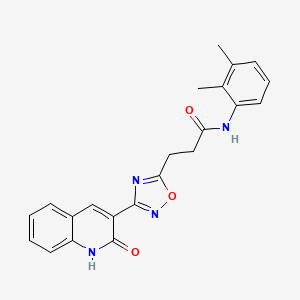
N-(2-isopropylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as IPA-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IPA-3 was first identified as an inhibitor of the Rho GTPase Rac1, which is involved in a variety of cellular processes, including cell migration, proliferation, and survival. Since then, IPA-3 has been shown to have a wide range of effects on cellular signaling pathways and has been investigated for its potential in treating various diseases.
Mecanismo De Acción
IPA-3 exerts its effects by inhibiting the activity of Rac1, a member of the Rho family of GTPases. Rac1 is involved in a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and cell proliferation. By inhibiting Rac1, IPA-3 can affect these cellular processes and has been shown to have a wide range of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
IPA-3 has been shown to have a variety of biochemical and physiological effects. In cancer cells, IPA-3 has been shown to inhibit cell growth and induce apoptosis. Additionally, IPA-3 has been shown to reduce the migration and invasion of cancer cells. In animal models of neurological disorders, IPA-3 has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of IPA-3 is its specificity for Rac1, which allows for targeted inhibition of this signaling pathway. Additionally, IPA-3 has been shown to have low toxicity in animal models, which is important for its potential use as a therapeutic agent. However, one limitation of IPA-3 is its relatively low solubility, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on IPA-3. One area of research could focus on identifying additional therapeutic applications for IPA-3, particularly in diseases such as cancer and neurological disorders. Additionally, research could focus on identifying potential combination therapies with IPA-3 to enhance its efficacy. Finally, research could focus on developing more efficient synthesis methods for IPA-3 to improve its yield and purity.
Métodos De Síntesis
The synthesis of IPA-3 involves several steps, including the reaction of 2-isopropylphenylamine with 3-nitrobenzyl bromide to form 2-(3-nitrophenyl)isopropylamine. This intermediate is then reacted with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form the final product, IPA-3. The synthesis of IPA-3 has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
IPA-3 has been extensively studied for its potential therapeutic applications in various diseases. One area of research has focused on the role of IPA-3 in cancer treatment. IPA-3 has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, IPA-3 has been investigated for its potential to enhance the efficacy of chemotherapy drugs.
IPA-3 has also been studied for its potential in treating neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. Additionally, IPA-3 has been investigated for its potential in treating Alzheimer's disease, as it has been shown to reduce amyloid-beta-induced neurotoxicity.
Propiedades
IUPAC Name |
2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17(2)21-13-6-7-14-22(21)26-23(29)16-30-20-12-8-11-19(15-20)25-27-24(28-31-25)18-9-4-3-5-10-18/h3-15,17H,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWSXXWEZKPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


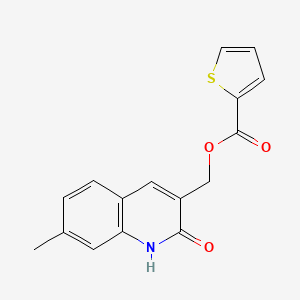

![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
